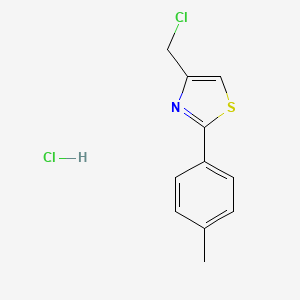

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride

Description

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a chloromethyl group at position 4 of the thiazole ring and a 4-methylphenyl substituent at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical and chemical applications. The molecular formula of the compound is C₁₁H₁₁ClN₃S·HCl (calculated molecular weight: ~304.2 g/mol). Its structure is critical for reactivity, as the chloromethyl group serves as a site for nucleophilic substitution, while the 4-methylphenyl moiety influences electronic and steric properties.

The compound is commercially available (e.g., CymitQuimica offers 1g for €822), indicating its utility in drug discovery and organic synthesis.

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENNMUVWGKPBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 4-methylbenzyl chloride with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiazole ring. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride may involve large-scale batch reactions. The process includes the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistent quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Substitution Reactions: The chloromethyl group in 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products Formed:

Substitution: Formation of azides, thiols, or amines substituted thiazoles.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₁H₁₀ClN₃S

- Molecular Weight : Approximately 223.72 g/mol

- Structure : The compound features a thiazole ring with a chloromethyl group and a para-methylphenyl substituent, which contribute to its reactivity and biological properties.

Chemistry

This compound serves as an intermediate in the synthesis of more complex thiazole derivatives. Its chloromethyl group allows for various nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Biology

Research has shown that 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride exhibits significant antimicrobial and anticancer properties:

-

Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Chromobacterium violaceum 16 µg/mL -

Anticancer Activity : Inhibits the proliferation of cancer cells, particularly melanoma and prostate cancer cell lines.

Cell Line IC50 (µM) Melanoma 3.5 Prostate Cancer 2.0 MCF-7 (Breast Cancer) 5.0

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of thiazole derivatives:

-

Synthesis and Evaluation :

- A study synthesized various thiazole derivatives, including this compound, evaluating their antimicrobial and anticancer properties. Results indicated that structural modifications could enhance biological activity.

-

Molecular Docking Studies :

- Molecular docking simulations predicted binding affinities with proteins involved in cancer progression, suggesting promising interactions that warrant further exploration.

-

Comparative Analysis :

- Research comparing this compound with other thiazole derivatives revealed that specific structural features significantly impact potency against microbial strains and cancer cell lines.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring structure may also interact with various biological pathways, contributing to its overall biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : The ethyl group in 4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride enhances hydrophobicity, which may improve membrane permeability in drug candidates.

Activité Biologique

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 223.72 g/mol. Its structure features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, along with a chloromethyl group that enhances its reactivity. The presence of the para-methylphenyl substituent contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with cellular signaling pathways related to microbial resistance .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Chromobacterium violaceum | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity . Studies have indicated that it may inhibit the proliferation of cancer cells, particularly melanoma and prostate cancer cell lines. The compound's anticancer mechanism is thought to involve the inhibition of tubulin polymerization, which is crucial for cell division .

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma | 3.5 |

| Prostate Cancer | 2.0 |

| MCF-7 (Breast Cancer) | 5.0 |

The biological activity of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes.

- Interaction with Biological Targets : Interaction studies have shown that this compound can bind effectively to various proteins involved in disease pathways, suggesting its potential as a therapeutic agent .

- Inhibition of Tubulin Polymerization : For anticancer activity, the compound may disrupt microtubule dynamics essential for mitosis .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial and anticancer properties, demonstrating that modifications in the thiazole structure could enhance biological activity .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities with target proteins involved in cancer progression and inflammation pathways, indicating promising interactions that warrant further investigation .

- Comparative Analysis : Comparative studies with other thiazole derivatives have shown that structural modifications can significantly impact the potency and selectivity of these compounds against specific microbial strains and cancer cell lines .

Q & A

Q. How can reaction intermediates be trapped and characterized during thiazole synthesis?

- Methodology : Use in situ FTIR to monitor intermediate formation (e.g., thioamide C=N stretch at 1650 cm⁻¹). Quench reactions at timed intervals and isolate intermediates via flash chromatography (silica gel, gradient elution) for LC-MS/MS analysis .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.